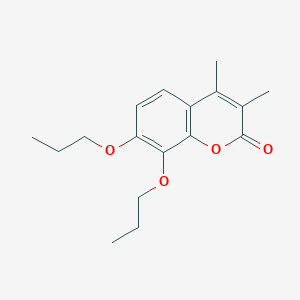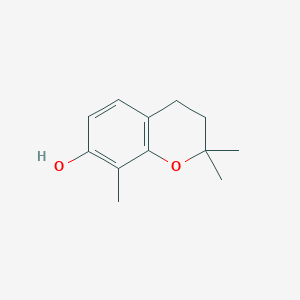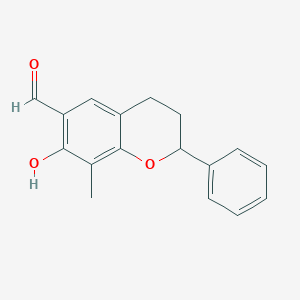
3,4-dimethyl-7,8-dipropoxy-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-dimethyl-7,8-dipropoxy-2H-chromen-2-one is a chemical compound that belongs to the coumarin family. It is commonly known as Dicoumarol and is widely used in scientific research for its unique properties. Dicoumarol has a complex structure, which makes it an interesting molecule to study.
Mechanism of Action
Dicoumarol inhibits the activity of vitamin K epoxide reductase by binding to its active site. This prevents the enzyme from reducing vitamin K epoxide to vitamin K, which is necessary for the activation of vitamin K-dependent clotting factors. As a result, the levels of these clotting factors in the blood are reduced, which prevents blood clots from forming.
Biochemical and Physiological Effects:
Dicoumarol has several biochemical and physiological effects. It inhibits the activity of vitamin K epoxide reductase, which reduces the levels of vitamin K-dependent clotting factors in the blood. This prevents blood clots from forming and reduces the risk of thrombosis and embolism. Dicoumarol also has antioxidant properties, which protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
Dicoumarol is a useful compound for lab experiments because of its anticoagulant properties. It can be used to study the mechanisms of blood clotting and the effects of anticoagulant drugs. However, Dicoumarol has some limitations. It can interfere with other biochemical processes in the body, which can make it difficult to interpret experimental results. Additionally, Dicoumarol has a short half-life, which means that its effects are only temporary.
Future Directions
There are several future directions for the study of Dicoumarol. One area of research is the development of new anticoagulant drugs that are based on the structure of Dicoumarol. Another area of research is the study of the effects of Dicoumarol on other biochemical processes in the body. Finally, the development of new synthesis methods for Dicoumarol could lead to more efficient production of this compound.
Synthesis Methods
The synthesis of Dicoumarol involves the reaction of 4-hydroxycoumarin with propionic anhydride and methyl iodide. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as acetone. The resulting product is then purified by column chromatography to obtain pure Dicoumarol. The yield of the reaction is typically around 50%.
Scientific Research Applications
Dicoumarol has been extensively studied for its anticoagulant properties. It inhibits the activity of vitamin K epoxide reductase, which is an enzyme that is necessary for the activation of vitamin K-dependent clotting factors. As a result, Dicoumarol prevents blood clots from forming, which makes it a useful drug for the treatment of thrombosis and embolism.
Properties
Molecular Formula |
C17H22O4 |
|---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
3,4-dimethyl-7,8-dipropoxychromen-2-one |
InChI |
InChI=1S/C17H22O4/c1-5-9-19-14-8-7-13-11(3)12(4)17(18)21-15(13)16(14)20-10-6-2/h7-8H,5-6,9-10H2,1-4H3 |
InChI Key |
UNSGRMVHFMCPHK-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C2=C(C=C1)C(=C(C(=O)O2)C)C)OCCC |
Canonical SMILES |
CCCOC1=C(C2=C(C=C1)C(=C(C(=O)O2)C)C)OCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-2-oxoethyl] 2-(2,4-dichlorophenoxy)propanoate](/img/structure/B283930.png)
![6-amino-4-[3-({3-nitro-1H-1,2,4-triazol-1-yl}methyl)-4-methoxyphenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283934.png)
![2-Methylpropyl 4-{[5-(6-amino-5-cyano-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenoxy]methyl}benzoate](/img/structure/B283935.png)
![6-Amino-3-methyl-4-[2-(1-naphthylmethoxy)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283937.png)
![6-Amino-4-{2-[(2-chlorobenzyl)oxy]-4-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283939.png)
![6-Amino-4-{5-chloro-2-[(3-fluorobenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283941.png)
![6-Amino-4-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283943.png)
![6-Amino-3-methyl-4-[4-(1-naphthylmethoxy)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283945.png)



![4-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}-1-phenyl-3-propyl-1H-pyrazol-5-ol](/img/structure/B283952.png)
![7-methyl-5-phenyl-1,5-dihydro-2H-pyrano[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B283953.png)

